molecular formula C22H31N B12822527 N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine

N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine

Cat. No.: B12822527
M. Wt: 309.5 g/mol
InChI Key: MCDSRDGWXPSBIG-UHFFFAOYSA-N
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Description

N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring attached to a cyclohexyl group, which is further substituted with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with trans-4-pentylcyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is unique due to the presence of both the cyclohexyl and pentyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C22H31N

Molecular Weight

309.5 g/mol

IUPAC Name

N-[(4-pentylcyclohexyl)methyl]naphthalen-1-amine

InChI

InChI=1S/C22H31N/c1-2-3-4-8-18-13-15-19(16-14-18)17-23-22-12-7-10-20-9-5-6-11-21(20)22/h5-7,9-12,18-19,23H,2-4,8,13-17H2,1H3

InChI Key

MCDSRDGWXPSBIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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